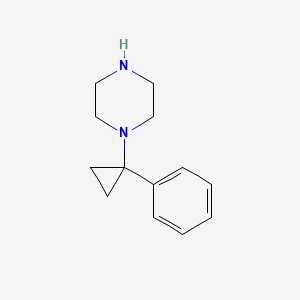

1-(1-Phenylcyclopropyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-phenylcyclopropyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-2-4-12(5-3-1)13(6-7-13)15-10-8-14-9-11-15/h1-5,14H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFPWYFVWPLROU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693589 | |

| Record name | 1-(1-Phenylcyclopropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245647-91-9 | |

| Record name | 1-(1-Phenylcyclopropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(1-Phenylcyclopropyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted chemical and physical properties of 1-(1-Phenylcyclopropyl)piperazine. Due to a lack of extensive published experimental data for this specific molecule, this document leverages publicly available information for the compound and its structural analogs, primarily other phenylpiperazine derivatives. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, offering insights into its structure, properties, and potential biological significance. All quantitative data is presented in structured tables for clarity, and a potential synthetic workflow is outlined.

Chemical and Physical Properties

This compound, with the CAS number 94859-17-9, is a substituted piperazine derivative. The core structure features a piperazine ring attached to a phenyl-substituted cyclopropyl group. This unique combination of a rigid cyclopropyl ring and the versatile piperazine moiety suggests potential for interesting pharmacological activities. While experimental data on the physical properties of this specific compound are limited, computational predictions and data from related compounds provide valuable estimates.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₁₃H₁₈N₂ | PubChem[1] |

| Molecular Weight | 202.30 g/mol | PubChem[1] |

| CAS Number | 94859-17-9 | PubChem[1] |

| Predicted pKa | 9.23 ± 0.10 | Guidechem[2] |

| Predicted Solubility | Slightly soluble (22 g/L at 25°C) | Guidechem[2] |

| Predicted XLogP3 | 2.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Note: The pKa and solubility are predicted values and should be confirmed through experimental analysis.

Spectral Data

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not prominently described in the surveyed literature. However, a plausible synthetic route can be conceptualized based on established methods for the synthesis of N-aryl and N-alkyl piperazine derivatives. A potential synthetic workflow is outlined below.

General Experimental Protocol (Hypothetical):

A common method for the synthesis of similar compounds involves the nucleophilic substitution of a haloalkane with piperazine.

-

Reaction Setup: To a solution of excess piperazine in a suitable aprotic solvent (e.g., acetonitrile or dimethylformamide), 1-bromo-1-phenylcyclopropane would be added dropwise at room temperature. The use of a base, such as potassium carbonate or triethylamine, may be required to scavenge the hydrobromic acid formed during the reaction.

-

Reaction Conditions: The reaction mixture would be stirred at an elevated temperature (e.g., 60-80 °C) for several hours to drive the reaction to completion. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture would be cooled, filtered to remove any inorganic salts, and the solvent removed under reduced pressure. The resulting crude product would then be purified using column chromatography on silica gel to yield the pure this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been documented for this compound, the broader class of phenylpiperazine derivatives is known to exhibit a wide range of pharmacological effects. These include, but are not limited to, antipsychotic, antidepressant, anxiolytic, and anticancer activities[3][4]. Many of these effects are mediated through interactions with various neurotransmitter receptors and transporters.

Given the structural similarities to other pharmacologically active phenylpiperazines, it is plausible that this compound could interact with monoamine neurotransmitter systems. The general mechanism of action for many piperazine-based drugs involves the modulation of dopaminergic and serotonergic signaling pathways.

This diagram illustrates a hypothetical mechanism where the compound could bind to dopamine and serotonin receptors, thereby modulating their respective signaling pathways and potentially leading to effects on the central nervous system. It is crucial to note that this is a generalized pathway for phenylpiperazine derivatives and requires experimental validation for this compound.

Conclusion and Future Directions

This compound is a compound of interest due to its unique structural features. While current publicly available data on its experimental properties and biological activity are sparse, this guide provides a foundational understanding based on computational predictions and knowledge of related compounds. Further experimental investigation is necessary to fully characterize this molecule. Key areas for future research include:

-

Full Spectroscopic Characterization: Obtaining and publishing detailed ¹H NMR, ¹³C NMR, and mass spectrometry data.

-

Determination of Physical Properties: Experimental measurement of melting point, boiling point, and solubility.

-

Biological Screening: A comprehensive screening of the compound against a panel of biological targets, particularly CNS receptors, to identify any potential pharmacological activity.

-

Development and Optimization of a Synthetic Protocol: Establishing a reliable and scalable synthesis method.

This guide serves as a starting point for researchers and drug development professionals interested in exploring the potential of this compound. The insights provided herein are intended to facilitate further research and development efforts.

References

In-depth Technical Guide: 1-(1-Phenylcyclopropyl)piperazine (CAS 1245647-91-9)

Disclaimer: Despite a comprehensive search of publicly available scientific literature and patent databases, detailed information regarding the biological activity, experimental protocols, and specific signaling pathways for 1-(1-Phenylcyclopropyl)piperazine (CAS 1245647-91-9) is not available at this time. The information that can be provided is limited to its chemical properties and synthesis, which is typical for a research chemical or intermediate that may be part of ongoing, proprietary drug discovery efforts.

This guide provides a summary of the available chemical data and general information on the potential applications of piperazine-containing compounds.

Core Compound Information

This compound is a synthetic organic compound featuring a phenylcyclopropyl group attached to a piperazine ring. The piperazine moiety is a common scaffold in medicinal chemistry, known for its presence in a wide range of biologically active molecules.

| Property | Value | Source |

| CAS Number | 1245647-91-9 | N/A |

| Molecular Formula | C₁₃H₁₈N₂ | |

| Molecular Weight | 202.301 g/mol | |

| IUPAC Name | This compound | |

| Canonical SMILES | C1CC1(C2=CC=CC=C2)N3CCNCC3 | |

| InChI Key | WIFPWYFVWPLROU-UHFFFAOYSA-N |

Physicochemical Properties

Limited experimental data is available for the physicochemical properties of this compound. The following data is based on computational predictions.

| Property | Predicted Value | Source |

| pKa | 9.23 ± 0.10 | |

| LogP | 2.4 | N/A |

| Solubility | Sparingly soluble in water (22 g/L at 25°C) | |

| Topological Polar Surface Area | 15.3 Ų | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 2 |

Synthesis and Manufacturing

While detailed, step-by-step experimental protocols for the synthesis of this compound are not publicly documented, several chemical suppliers list potential synthesis routes. A plausible synthetic approach involves the reaction of 1-phenylcyclopropan-1-amine with a suitable piperazine precursor or the reaction of 1-bromo-1-phenylcyclopropane with piperazine.

A generalized synthetic workflow is depicted below.

Caption: Generalized Synthetic Workflow for this compound.

Potential Biological Significance and Applications (Inferred)

The biological activity of this compound has not been specifically reported. However, the piperazine ring is a key pharmacophore in numerous approved drugs with a wide range of therapeutic applications. Based on the activities of other phenylpiperazine derivatives, this compound could be investigated for the following potential activities:

-

Central Nervous System (CNS) Activity: Phenylpiperazine derivatives are known to interact with various CNS receptors, including serotonergic and dopaminergic receptors. This suggests potential applications as antipsychotics, antidepressants, or anxiolytics.

-

Anticancer Activity: Some piperazine-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis or inhibition of topoisomerases.

-

Anthelmintic Activity: Piperazine and its derivatives are well-known for their effectiveness against parasitic worm infections. They typically act by paralyzing the parasites, leading to their expulsion from the host.

-

Anti-inflammatory Activity: Certain piperazine derivatives have shown potential in mitigating inflammatory conditions.

It is crucial to emphasize that these are inferred potential applications based on the broader class of piperazine-containing compounds and require experimental validation for this compound specifically.

Conclusion for Researchers and Drug Development Professionals

This compound is a research chemical with limited publicly available data. For researchers and drug development professionals, this compound represents an opportunity for novel investigation. The core piperazine scaffold, combined with the unique phenylcyclopropyl moiety, may confer novel pharmacological properties. Future research should focus on:

-

Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol and full characterization of the compound's physicochemical properties.

-

In Vitro Screening: A broad panel of in vitro assays to determine its biological targets. This could include receptor binding assays for CNS targets, cytotoxicity assays against cancer cell lines, and antimicrobial or antiparasitic assays.

-

Mechanism of Action Studies: Once a biological activity is identified, further studies will be necessary to elucidate the specific mechanism of action and any involved signaling pathways.

Due to the current lack of data, any research involving this compound should be approached as exploratory, with a comprehensive screening strategy to identify its potential therapeutic value.

Synthesis of 1-(1-Phenylcyclopropyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential synthetic routes for 1-(1-phenylcyclopropyl)piperazine, a novel compound with potential applications in medicinal chemistry and drug discovery. Drawing from established synthetic methodologies, this document details plausible experimental protocols, presents relevant quantitative data from analogous reactions, and explores a hypothetical biological context for the target molecule. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of new chemical entities.

Introduction

The piperazine moiety is a privileged scaffold in medicinal chemistry, found in a multitude of approved drugs targeting a wide range of biological systems, including neurotransmitter receptors.[1][2] Similarly, the phenylcyclopropylamine pharmacophore is a key feature of compounds known to interact with monoamine oxidase (MAO), such as the antidepressant tranylcypromine.[3][4] The novel compound, this compound, combines these two important structural motifs, suggesting its potential for unique pharmacological activity, possibly as a modulator of dopamine or other neurotransmitter receptors.[1][5][6]

This guide outlines two primary, plausible synthetic strategies for the preparation of this compound: Buchwald-Hartwig amination and reductive amination. Detailed experimental procedures are proposed based on established literature precedents for similar transformations.

Proposed Synthetic Routes

Two principal retrosynthetic disconnections for this compound are considered, leading to two distinct forward synthetic approaches.

Diagram 1: Retrosynthetic Analysis

References

- 1. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenylcyclopropylamine - Wikipedia [en.wikipedia.org]

- 5. ijrrjournal.com [ijrrjournal.com]

- 6. mdpi.com [mdpi.com]

The Enigmatic Mechanism of Action of 1-(1-Phenylcyclopropyl)piperazine: A Technical Guide for Researchers

Disclaimer: Publicly available, peer-reviewed pharmacological data specifically for 1-(1-Phenylcyclopropyl)piperazine is limited. This guide provides an in-depth analysis of its likely mechanism of action based on the established pharmacology of structurally related compounds, particularly phenylalkylpiperazine and cyclopropyl-containing derivatives. The information presented herein is intended for research and drug development professionals and should be corroborated by experimental data.

Executive Summary

This compound is a novel psychoactive compound whose mechanism of action has not been fully elucidated in public-domain scientific literature. However, its structural motifs—a phenyl group attached to a cyclopropyl ring, which is in turn linked to a piperazine moiety—strongly suggest interaction with key central nervous system (CNS) targets. Analysis of structurally analogous compounds indicates that this compound is likely to exhibit activity as a dopamine D2 receptor partial agonist and may also possess significant affinity for sigma (σ) receptors . This guide will explore these potential mechanisms, present relevant data from analogous compounds, and provide hypothetical experimental workflows for its pharmacological characterization.

Inferred Pharmacological Profile

Based on structure-activity relationships of similar molecules, the pharmacological profile of this compound is likely multifaceted.

Dopaminergic System Modulation

The presence of the phenylcyclopropyl moiety suggests a potential interaction with dopamine receptors. Research on 2-phenylcyclopropylmethylamine (PCPMA) derivatives has identified potent dopamine D2 receptor partial agonists.[1][2] This class of compounds is significant as D2 partial agonism is the primary pharmacological feature of third-generation antipsychotics like aripiprazole, brexpiprazole, and cariprazine.[2] These drugs are thought to stabilize the dopaminergic system, acting as antagonists in the presence of excess dopamine and as agonists in a dopamine-deficient state.

Sigma Receptor Engagement

The piperazine scaffold is a common feature in many high-affinity sigma receptor ligands. Both σ1 and σ2 receptors are potential targets. High-affinity σ1 and σ2 receptor ligands have been identified among N-cyclohexylpiperazine and N-benzylpiperazine derivatives.[3] The σ1 receptor is a unique intracellular chaperone protein involved in modulating various neurotransmitter systems, and its ligands are being investigated for a range of neurological and psychiatric disorders.

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective, the following tables summarize receptor binding affinities and functional activities for structurally analogous compounds.

Table 1: Dopamine D2 Receptor Binding Affinities and Functional Activity of 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives

| Compound | D2 Receptor Ki (nM) | D2 Receptor Functional Activity (Emax %) | Reference |

| 22 | 6.58 | 66 (Partial Agonist) | [1] |

| 23 | 12.8 | Not Reported | [1] |

| (+)-14j | Not Reported | Partial Agonist | [2] |

| (+)-14l | Not Reported | Partial Agonist | [2] |

Note: The specific structures of compounds 22, 23, (+)-14j, and (+)-14l can be found in the cited literature.

Table 2: Sigma Receptor Binding Affinities of Selected Piperazine Derivatives

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Reference |

| PB 28 | High Affinity | High Affinity (40-fold selective for σ2) | [3] |

| Compound 3d | 12.4 | Selective vs. σ2 | [4] |

| Compound 13 | 2.7 | 102.6 (38-fold selective for σ1) | [5] |

| Compound 30 | 2.6 | 486.2 (187-fold selective for σ1) | [5] |

Note: The specific structures of the compounds can be found in the cited literature.

Visualizing Potential Mechanisms and Workflows

Signaling Pathways

The following diagram illustrates a simplified, hypothetical signaling pathway for a dopamine D2 receptor partial agonist.

Caption: Hypothetical Dopamine D2 Receptor Partial Agonist Signaling Pathway.

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing the pharmacological profile of a novel compound like this compound.

Caption: Experimental Workflow for Pharmacological Characterization.

Logical Relationships

The following diagram illustrates the logical relationship between the structural features of phenylalkylpiperazines and their potential pharmacological targets.

Caption: Potential Pharmacological Targets of Phenylalkylpiperazines.

Experimental Protocols

The following are generalized protocols for key experiments that would be necessary to elucidate the mechanism of action of this compound.

Radioligand Binding Assay (for Receptor Affinity)

Objective: To determine the binding affinity (Ki) of this compound for a specific receptor.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the human D2 receptor).

-

A specific radioligand for the receptor (e.g., [3H]-spiperone for D2 receptors).

-

This compound (test compound).

-

A known high-affinity ligand for the receptor (for determining non-specific binding, e.g., haloperidol).

-

Assay buffer (e.g., Tris-HCl with appropriate ions).

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

-

96-well filter plates.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either the assay buffer (for total binding), the test compound at various concentrations, or the high-affinity ligand at a high concentration (for non-specific binding).

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity in each well using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G-Protein Coupled Receptor (GPCR) Functional Assay (cAMP Assay for Gi-coupled Receptors)

Objective: To determine the functional activity (agonist, antagonist, or partial agonist) of this compound at a Gi-coupled receptor (e.g., D2 receptor).

Materials:

-

Cells expressing the Gi-coupled receptor of interest.

-

Forskolin (an adenylyl cyclase activator).

-

A known full agonist for the receptor.

-

This compound (test compound).

-

Cell culture medium.

-

A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound and the known full agonist.

-

To determine agonist activity, add the test compound at various concentrations to the cells and incubate.

-

To determine antagonist activity, pre-incubate the cells with the test compound at various concentrations, then add the known full agonist at its EC80 concentration.

-

Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

-

Incubate for a specified time.

-

Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit according to the manufacturer's instructions.

-

For agonist activity, plot the cAMP levels against the logarithm of the test compound concentration to determine the EC50 and Emax.

-

For antagonist activity, plot the cAMP levels against the logarithm of the test compound concentration to determine the IC50.

-

Compare the Emax of the test compound to that of the full agonist to classify it as a full agonist, partial agonist, or antagonist.

Conclusion

While the precise mechanism of action of this compound remains to be definitively established through direct experimental evidence, the existing literature on structurally related compounds provides a strong foundation for inferring its likely pharmacological profile. The evidence points towards a primary role as a dopamine D2 receptor partial agonist, with potential secondary activity at sigma receptors. This profile suggests that this compound could have complex modulatory effects on the CNS. The experimental protocols outlined in this guide provide a roadmap for the necessary research to fully characterize this intriguing molecule and determine its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of 1-(1-Phenylcyclopropyl)piperazine: An Analysis of Available Data

Notice to Researchers, Scientists, and Drug Development Professionals: A comprehensive review of publicly available scientific literature and databases reveals a significant lack of specific pharmacological data for the compound 1-(1-Phenylcyclopropyl)piperazine (PCPP). Despite its documented chemical structure and identifiers (CAS 1245647-91-9), detailed studies on its receptor binding affinities, in vitro functional activity, and in vivo effects have not been published. Consequently, the creation of an in-depth technical guide with quantitative data, experimental protocols, and detailed signaling pathways, as requested, is not feasible at this time.

This document will, therefore, outline the current informational landscape regarding PCPP and provide a general overview of the pharmacological activities of structurally related phenylpiperazine compounds to offer a contextual framework. It is crucial to emphasize that this general information cannot be directly and reliably extrapolated to predict the specific pharmacological profile of this compound.

Executive Summary of Available Information

There is no specific, publicly available pharmacological data for this compound. The following sections on the pharmacological profiles of related compounds are provided for general informational purposes only and to highlight the diverse activities of the broader phenylpiperazine chemical class.

General Pharmacological Context of Phenylpiperazine Derivatives

The phenylpiperazine scaffold is a common motif in a wide range of biologically active compounds, with derivatives exhibiting diverse pharmacological profiles. The nature and position of substituents on the phenyl ring, as well as modifications to the piperazine ring, drastically influence receptor affinity and functional activity. Generally, phenylpiperazines are known to interact with various monoaminergic targets in the central nervous system.

Interaction with Serotonin Receptors

Many phenylpiperazine derivatives are prominent ligands at various serotonin (5-HT) receptor subtypes. For instance, compounds like 1-(m-chlorophenyl)piperazine (m-CPP) exhibit complex serotonergic activity, acting as an agonist at 5-HT2C and 5-HT1B receptors. The behavioral effects of m-CPP in animal models, such as anxiety-like behaviors, are often attributed to its interaction with these receptors.

Interaction with Dopamine Receptors

A number of N-phenylpiperazine analogs have been synthesized and evaluated as potential ligands for dopamine D2-like receptors (D2, D3, and D4). Studies have shown that certain derivatives can achieve high affinity and selectivity for the D3 receptor over the D2 receptor. These compounds are of interest for their potential therapeutic applications in conditions where dopamine signaling is dysregulated.

Interaction with Other Receptors

Beyond serotonergic and dopaminergic systems, various phenylpiperazine derivatives have been shown to bind to other receptors, including adrenergic and sigma receptors. The specific receptor interaction profile is highly dependent on the overall molecular structure.

Potential (but Unknown) Pharmacological Profile of this compound

The unique structural feature of this compound is the presence of a phenylcyclopropyl group attached to one of the piperazine nitrogens. This moiety is structurally distinct from the more commonly studied substituted phenyl or benzyl groups. The cyclopropyl ring introduces conformational rigidity, which could significantly influence receptor binding compared to more flexible analogs.

Without experimental data, any prediction of the pharmacological profile of PCPP would be purely speculative. It is plausible that it may interact with monoaminergic receptors, given the general tendencies of the phenylpiperazine class. However, its specific affinities, selectivities, and functional activities (i.e., whether it acts as an agonist, antagonist, or partial agonist) remain to be determined through empirical research.

Future Research Directions

To elucidate the pharmacological profile of this compound, a systematic experimental approach is required. The logical workflow for such an investigation is outlined below.

Conclusion

1-(1-Phenylcyclopropyl)piperazine: A Technical Review of a Phenylpiperazine Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-Phenylcyclopropyl)piperazine is a small molecule belonging to the N-arylpiperazine class of compounds. While specific research on this particular molecule is not extensively available in peer-reviewed literature, its structural motifs—a phenyl group directly attached to a piperazine ring, with the addition of a cyclopropyl group—suggest a strong potential for activity within the central nervous system (CNS). The N-arylpiperazine scaffold is a well-established pharmacophore in numerous approved drugs, primarily targeting dopaminergic and serotonergic receptors.[1] The presence of a cyclopropyl ring can further enhance pharmacological properties such as potency, metabolic stability, and brain permeability.[2][3] This technical guide provides a comprehensive overview of this compound by leveraging data from closely related analogs to project its likely synthesis, pharmacological profile, and mechanism of action.

Chemical and Physical Properties

Basic chemical information for this compound has been compiled from chemical databases.

| Property | Value | Source |

| CAS Number | 1245647-91-9 | [4] |

| Molecular Formula | C₁₃H₁₈N₂ | [4] |

| Molecular Weight | 202.30 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 1-(1-PHENYL-CYCLOPROPYL)-PIPERAZINE, GS-5582 | [4] |

Synthesis

Hypothetical Synthetic Pathway:

A plausible synthetic route would involve the palladium-catalyzed cross-coupling of 1-bromo-1-phenylcyclopropane with piperazine. The use of a suitable base (e.g., sodium tert-butoxide) and a phosphine ligand (e.g., RuPhos) in an inert solvent like dioxane would be typical for this transformation.

Figure 1: Hypothetical Synthesis of this compound

Experimental Protocol: General Buchwald-Hartwig Amination

The following is a generalized protocol based on similar syntheses of N-arylpiperazines[5]:

-

To a dry Schlenk tube under an inert nitrogen atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.3-1.5 equivalents).

-

Add the aryl halide (1-bromo-1-phenylcyclopropane, 1.0 equivalent) and piperazine (1.1-1.3 equivalents).

-

Add the anhydrous solvent (e.g., dioxane or toluene).

-

Seal the tube and heat the reaction mixture with vigorous stirring (e.g., at 90-110 °C) for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the pure this compound.

Predicted Pharmacological Profile

The N-arylpiperazine moiety is a privileged scaffold that interacts with a range of G-protein coupled receptors (GPCRs), most notably dopamine and serotonin receptors.[6] The specific substitution on the phenyl ring and the piperazine nitrogen dictates the affinity and selectivity for these receptor subtypes.

Dopamine Receptor Activity

Phenylpiperazine derivatives frequently exhibit high affinity for D₂-like dopamine receptors (D₂, D₃, and D₄).[7] They can act as antagonists, partial agonists, or agonists. The interaction is typically stabilized by a salt bridge between the protonated piperazine nitrogen and a conserved aspartate residue in transmembrane domain 3 (Asp114 in D₂) of the receptor.[8] Aromatic interactions between the phenyl ring of the ligand and aromatic residues within the receptor's binding pocket further contribute to the binding affinity.[8]

Serotonin Receptor Activity

Arylpiperazines are also well-known for their interactions with various serotonin (5-HT) receptor subtypes.[9] Many compounds of this class show high affinity for 5-HT₁A and 5-HT₂A receptors, often acting as partial agonists at 5-HT₁A and antagonists at 5-HT₂A receptors.[1] This mixed pharmacology is a hallmark of several atypical antipsychotic drugs. Affinity for other 5-HT receptors, such as 5-HT₇, is also common.[6]

Table 1: Representative Receptor Binding Affinities (Ki, nM) of Structurally Related Arylpiperazine Analogs

| Compound/Analog | D₂ Receptor | D₃ Receptor | 5-HT₁A Receptor | 5-HT₂A Receptor | Reference |

| Aripiprazole | 0.34 | 0.8 | 1.7 | 3.4 | [1] |

| Compound 9b | - | - | 23.9 | 39.4 | [1] |

| Compound 12a | 300 | - | 41.5 | 315 | [1] |

| Analog 12b | 40 | 0.3 | High Affinity | - | [7] |

| Analog 12c | 53 | 0.9 | High Affinity | - | [7] |

Note: This table presents data for structurally related compounds to infer the potential activity of this compound. The specific affinities for the title compound are not available.

Potential Mechanism of Action and Signaling Pathways

Based on the pharmacology of its analogs, this compound is likely to modulate dopaminergic and serotonergic neurotransmission.

Dopamine D₂ Receptor Signaling

D₂ receptors are inhibitory Gαi/o-coupled receptors. Agonist or partial agonist activity at these receptors would lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of downstream effectors like protein kinase A (PKA). This pathway is central to the mechanism of action of many antipsychotic medications.

Figure 2: Predicted Dopamine D₂ Receptor Signaling Pathway

Serotonin 5-HT₁A Receptor Signaling

Similar to D₂ receptors, 5-HT₁A receptors are also coupled to Gαi/o proteins. Their activation leads to the inhibition of adenylyl cyclase and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization and a decrease in neuronal firing rate.

Figure 3: Predicted Serotonin 5-HT₁A Receptor Signaling Pathway

Standard Experimental Protocols

The pharmacological activity of novel compounds like this compound is typically assessed through a series of in vitro assays.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor.

Workflow:

References

- 1. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C13H18N2 | CID 53350310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Phenylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 6. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives [mdpi.com]

- 7. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

The Phenylpiperazines: A Journey from Serendipitous Discovery to Targeted Therapeutics

An In-depth Technical Guide on the Discovery, History, and Core Pharmacology of Phenylpiperazine Compounds

Introduction

The phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, particularly in the realm of neuroscience. This chemical moiety, consisting of a phenyl group attached to a piperazine ring, is a privileged structure found in a multitude of clinically significant drugs, primarily those targeting the central nervous system (CNS). From their early exploration as tranquilizing agents to their current role in sophisticated multi-target antidepressants, the history of phenylpiperazine compounds is a compelling narrative of chemical innovation and evolving pharmacological understanding. This technical guide provides a comprehensive overview of the discovery, historical development, and core pharmacology of this important class of compounds, intended for researchers, scientists, and professionals in drug development.

Early Discovery and Historical Development

The precise first synthesis of the parent 1-phenylpiperazine molecule is not prominently documented in readily available literature, though its exploration began in the mid-20th century as part of a broader investigation into piperazine derivatives for pharmacological activity. A significant milestone in the development of pharmacologically active phenylpiperazines was the work of Wylie and Archer in the early 1960s. Their 1962 paper, "STRUCTURE-ACTIVITY RELATIONSHIPS OF 1-((3-INDOLYL)ALKYL)-4-ARYLPIPERAZINES. A NEW SERIES OF TRANQUILIZERS," marked a systematic exploration of this class of compounds as potential tranquilizing agents.[1] This research laid the groundwork for understanding the structure-activity relationships (SAR) that govern the interaction of these molecules with biological targets.

The subsequent decades saw the development and introduction of several key phenylpiperazine-based drugs, each with its own unique history and contribution to our understanding of CNS pharmacology.

-

Trazodone: Introduced in the 1980s, trazodone was one of the earlier "second-generation" antidepressants. It distinguished itself from the then-dominant tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs) with a different side-effect profile.[2]

-

Nefazodone: A pharmacological cousin of trazodone, nefazodone was developed by Bristol-Myers Squibb in an effort to improve upon trazodone by reducing its sedative effects and was approved in 1994.[2]

-

Vortioxetine: A more recent and sophisticated example, vortioxetine, discovered by scientists at Lundbeck, is a multi-modal antidepressant approved in the 2010s. Its development represents a shift towards designing drugs with a more nuanced and targeted pharmacological profile.

The historical development of phenylpiperazine compounds can be visualized as a progression from broad-acting CNS depressants to highly specific multi-target agents.

Core Pharmacology and Mechanism of Action

Phenylpiperazine compounds exert their pharmacological effects primarily by interacting with neurotransmitter receptors and transporters in the CNS. The key targets are typically serotonin (5-hydroxytryptamine, 5-HT) and dopamine (DA) receptors, although interactions with other receptors, such as adrenergic receptors, have also been noted.

Interaction with Serotonin Receptors

The serotonergic system is a major target for many phenylpiperazine drugs. They often exhibit a complex profile of activities at various 5-HT receptor subtypes:

-

5-HT1A Receptor: Many phenylpiperazines act as agonists or partial agonists at the 5-HT1A receptor. Activation of this G-protein coupled receptor (GPCR) is associated with anxiolytic and antidepressant effects. The signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.[3][4]

-

5-HT2A and 5-HT2C Receptors: Antagonism at 5-HT2A and 5-HT2C receptors is another common feature of phenylpiperazine drugs. This activity is thought to contribute to their antidepressant and anxiolytic effects and may also mitigate some of the side effects associated with selective serotonin reuptake inhibitors (SSRIs).

-

Serotonin Transporter (SERT): Some of the more modern phenylpiperazine derivatives, such as vortioxetine, also act as inhibitors of the serotonin transporter, thereby increasing the synaptic concentration of serotonin.

Interaction with Dopamine Receptors

The dopaminergic system, particularly the D2 receptor, is another important target for a subset of phenylpiperazine compounds, especially those with antipsychotic properties.

-

D2 Receptor: Phenylpiperazines can act as antagonists or partial agonists at the D2 receptor. This interaction is a key mechanism for the therapeutic effects of antipsychotic drugs. D2 receptors are GPCRs that couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase.

The following diagrams illustrate the canonical signaling pathways for the 5-HT1A and D2 receptors.

Quantitative Pharmacological Data

The affinity of phenylpiperazine compounds for their molecular targets is a key determinant of their pharmacological profile and therapeutic utility. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a drug that occupies 50% of the receptors in a radioligand binding assay. The table below summarizes the binding affinities of several key phenylpiperazine compounds for various serotonin and dopamine receptors.

| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | D2 (Ki, nM) | SERT (Ki, nM) |

| Trazodone | 25 | 1.9 | 4.3 | >1000 | 160 |

| Nefazodone | 8.5 | 2.1 | 3.6 | 360 | 40 |

| Vortioxetine | 15 | 19 | 13 | 470 | 1.6 |

| mCPP | 132 | 27 | 1.2 | 309 | 224 |

| 1-PP | >10,000 | >10,000 | >10,000 | 2530 (EC50) | 880 (EC50) |

Note: Data is compiled from various sources and should be considered representative. EC50 values for 1-PP refer to monoamine release assays.

Experimental Protocols

The synthesis and pharmacological characterization of phenylpiperazine compounds involve a series of well-established experimental procedures.

General Synthesis of 1-Arylpiperazines

A common method for the synthesis of 1-arylpiperazines is the cyclization of a substituted aniline with bis(2-chloroethyl)amine hydrochloride.

Protocol: Synthesis of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride [5]

-

Reaction Setup: In a suitable reaction vessel, charge 2,3-dichloroaniline.

-

Heating: Heat the aniline to a temperature between 90°C and 120°C.

-

Addition of Reagent: Add bis(2-chloroethyl)amine hydrochloride in portions. The mass ratio of 2,3-dichloroaniline to bis(2-chloroethyl)amine hydrochloride is typically between 1:0.8 and 1:2.0.

-

Cyclization: Increase the reaction temperature to between 120°C and 220°C and maintain for 4 to 34 hours, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).

-

Work-up: After the reaction is complete, cool the mixture and add a protic solvent such as n-butanol.

-

Purification: The crude product is then purified, often by recrystallization from a suitable solvent like methanol, to yield the 1-(2,3-dichlorophenyl)piperazine hydrochloride salt.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Protocol: Competitive Radioligand Binding Assay for the 5-HT1A Receptor [3][4]

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the 5-HT1A receptor in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh, ice-cold assay buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in a known volume of assay buffer and determine the protein concentration.

-

-

Assay Setup (in a 96-well microplate, in triplicate):

-

Total Binding: Add membrane preparation, a specific radioligand for the 5-HT1A receptor (e.g., [3H]8-OH-DPAT), and assay buffer.

-

Non-specific Binding: Add membrane preparation, the radioligand, and a high concentration of a non-radiolabeled competing ligand (e.g., 10 µM serotonin).

-

Test Compound: Add membrane preparation, the radioligand, and serial dilutions of the phenylpiperazine compound being tested.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined, and from this, the Ki value is calculated using the Cheng-Prusoff equation.

The general workflow for the discovery and characterization of a novel phenylpiperazine compound is illustrated below.

Structure-Activity Relationships (SAR)

The pharmacological activity of phenylpiperazine compounds is highly dependent on the nature and position of substituents on both the phenyl and piperazine rings.

-

Substituents on the Phenyl Ring: The electronic properties and steric bulk of substituents on the phenyl ring significantly influence receptor affinity and selectivity. For example, electron-withdrawing groups at the meta-position, such as a chloro or trifluoromethyl group, are often found in compounds with high affinity for serotonin receptors.

-

Linker and Terminal Group: In many phenylpiperazine drugs, the second nitrogen of the piperazine ring is attached to a linker and a terminal functional group. The length and nature of this linker, as well as the structure of the terminal group, are critical for modulating the pharmacological profile, including agonist versus antagonist activity.

A simplified representation of the key SAR points is shown below.

Conclusion

The phenylpiperazine class of compounds has a rich history that mirrors the evolution of psychopharmacology. From their early investigation as broad-acting tranquilizers to their current status as highly specific, multi-target therapeutic agents, their journey underscores the power of medicinal chemistry to refine and improve upon a privileged scaffold. A deep understanding of their historical development, core pharmacology, structure-activity relationships, and the experimental methods used to characterize them is essential for the continued innovation of novel CNS-acting drugs based on this versatile chemical entity. As our understanding of the complexities of neurotransmitter systems continues to grow, it is certain that the phenylpiperazine scaffold will remain a valuable tool in the development of the next generation of therapies for psychiatric and neurological disorders.

References

- 1. STRUCTURE-ACTIVITY RELATIONSHIPS OF 1-((3-INDOLYL)ALKYL)-4- ARYLPIPERAZINES. A NEW SERIES OF TRANQUILIZERS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hhs.texas.gov [hhs.texas.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. CN102807536A - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]

Structure-Activity Relationship of 1-(1-Phenylcyclopropyl)piperazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 1-(1-phenylcyclopropyl)piperazine and its analogs, with a primary focus on their interaction with monoamine transporters—the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). While direct quantitative data for the parent compound, this compound, is limited in publicly available literature, this guide synthesizes findings from closely related phenylpiperazine derivatives to elucidate the key structural motifs governing potency and selectivity. This document includes detailed experimental protocols for essential in vitro assays, quantitative data on the binding affinities and functional activities of analogous compounds, and visualizations of relevant signaling pathways and experimental workflows to support further research and drug development in this chemical space.

Introduction

The 1-phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting agents. Compounds incorporating this moiety are known to interact with a variety of biogenic amine targets, most notably the monoamine transporters (MATs).[1] These transporters, including DAT, SERT, and NET, are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby regulating the duration and intensity of neurotransmission.[2] Inhibition of MATs is a key mechanism for the therapeutic effects of many antidepressants and psychostimulants, as well as the psychoactive properties of various drugs of abuse.[3]

The introduction of a cyclopropyl group fused to the phenyl ring at the 1-position of the piperazine introduces a rigid, three-dimensional element that can significantly influence the compound's interaction with its biological targets. This guide explores the nuanced structure-activity relationships that emerge from modifications to this core scaffold, providing a framework for the rational design of novel MAT inhibitors with desired potency and selectivity profiles.

Core Structure and Chemical Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₃H₁₈N₂

-

Molecular Weight: 202.30 g/mol

-

CAS Number: 1245647-91-9

Structure-Activity Relationship (SAR)

The SAR of this compound analogs is primarily dictated by substitutions on the phenyl ring and the piperazine nitrogen. The following sections summarize the key relationships inferred from studies on related phenylpiperazine compounds.

Phenyl Ring Substitutions

Substitutions on the phenyl ring have a profound impact on both the potency and selectivity of these compounds for the different monoamine transporters.

-

Electron-withdrawing groups: The introduction of electron-withdrawing groups, such as halogens (e.g., chloro, fluoro) or trifluoromethyl groups, on the phenyl ring generally enhances affinity for the serotonin transporter (SERT). For instance, 1-(3-chlorophenyl)piperazine (mCPP) is a well-known SERT agonist.[4]

-

Electron-donating groups: Conversely, electron-donating groups, like methoxy substituents, can shift the selectivity profile. The position of the substituent is also critical. For example, a methoxy group at the ortho position of the phenyl ring is a common feature in many 5-HT₁A receptor ligands.

-

Hydroxyl groups: The addition of a hydroxyl group can introduce the potential for hydrogen bonding within the transporter binding pocket, which can significantly alter affinity and selectivity.[4]

Piperazine Ring Modifications

Modifications to the piperazine ring, particularly at the N4 position, are a common strategy to modulate the pharmacological profile.

-

Alkylation: Simple alkylation at the N4 position can influence lipophilicity and steric interactions within the binding site.

-

Arylalkylation: The introduction of larger arylalkyl groups can lead to interactions with secondary binding pockets on the transporters, potentially enhancing affinity and altering the mode of inhibition.

-

Polar Substituents: Incorporating polar functional groups can improve aqueous solubility and introduce specific hydrogen bonding interactions.

Quantitative Data

Table 1: Binding Affinities (Kᵢ, nM) of Phenylpiperazine Analogs at Monoamine Transporters

| Compound | Phenyl Substitution | DAT (Kᵢ, nM) | SERT (Kᵢ, nM) | NET (Kᵢ, nM) | Reference |

| 1-Phenylpiperazine | None | >10,000 | 3,300 | 5,800 | [4] |

| 1-(3-Chlorophenyl)piperazine (mCPP) | 3-Cl | 2,700 | 230 | 3,100 | [4] |

| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 3-CF₃ | 1,500 | 120 | 2,500 | [4] |

| 1-(2-Methoxyphenyl)piperazine | 2-OCH₃ | >10,000 | 1,500 | >10,000 | [4] |

| 1-(3-Hydroxyphenyl)piperazine | 3-OH | 1,200 | 1,100 | 1,700 | [4] |

Table 2: Functional Activities (IC₅₀, nM) of Phenylpiperazine Analogs for Monoamine Uptake Inhibition

| Compound | Phenyl Substitution | DAT (IC₅₀, nM) | SERT (IC₅₀, nM) | NET (IC₅₀, nM) | Reference |

| 1-Phenylpiperazine | None | 4,100 | 1,200 | 2,300 | [4] |

| 1-(3-Chlorophenyl)piperazine (mCPP) | 3-Cl | 1,800 | 150 | 1,900 | [4] |

| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 3-CF₃ | 980 | 80 | 1,600 | [4] |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the pharmacological profile of monoamine transporter inhibitors.

Radioligand Binding Assays

These assays determine the binding affinity (Kᵢ) of a test compound for a specific transporter.[5]

Objective: To measure the ability of a test compound to displace a known radiolabeled ligand from DAT, SERT, or NET.

Materials:

-

Cell membranes prepared from cell lines stably expressing human DAT, SERT, or NET.

-

Radioligands: [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET.[6]

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[6]

-

Non-specific binding determinants: Benztropine (for DAT), Fluoxetine (for SERT), Desipramine (for NET).[6]

-

Test compound (e.g., this compound analogs).

-

96-well microplates, glass fiber filters, filtration apparatus, liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw cell membranes on ice and homogenize in ice-cold assay buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.

-

Total Binding: Assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding: Non-specific binding determinant, radioligand, and membrane preparation.

-

Test Compound: Test compound dilution, radioligand, and membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash filters with ice-cold assay buffer.

-

Scintillation Counting: Place filters in scintillation vials with scintillation cocktail and quantify radioactivity.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the test compound concentration to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.[5]

Monoamine Uptake Inhibition Assays

These functional assays measure the potency (IC₅₀) of a compound to inhibit the transport of monoamines into cells.[7][8]

Objective: To determine the concentration of a test compound that inhibits 50% of the specific uptake of a radiolabeled monoamine substrate.

Materials:

-

HEK293 or CHO cells stably expressing human DAT, SERT, or NET.

-

Radiolabeled substrates: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine.[1]

-

Uptake Buffer: Krebs-HEPES buffer (pH 7.4).

-

Test compound.

-

96-well cell culture plates, liquid scintillation counter.

Procedure:

-

Cell Plating: Plate cells in 96-well plates and grow to confluence.

-

Pre-incubation: Wash cells with uptake buffer and pre-incubate with varying concentrations of the test compound or vehicle for 10-20 minutes at 37°C.

-

Uptake Initiation: Add a fixed concentration of the radiolabeled substrate to initiate uptake. Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Uptake Termination: Rapidly wash the cells with ice-cold uptake buffer to stop the uptake process.

-

Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and quantify the amount of radioactivity taken up by the cells.

-

Data Analysis: Calculate specific uptake by subtracting non-specific uptake (determined in the presence of a known potent inhibitor) from total uptake. Plot the percent inhibition of specific uptake as a function of the test compound concentration to determine the IC₅₀ value.[1]

Visualizations

Signaling Pathways

The following diagram illustrates the general mechanism of action of a monoamine transporter inhibitor.

Caption: Mechanism of monoamine transporter inhibition.

Experimental Workflows

The following diagram outlines the workflow for a typical radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.[6]

The following diagram illustrates the workflow for a monoamine uptake inhibition assay.

Caption: Workflow for a monoamine uptake inhibition assay.[8]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel monoamine transporter inhibitors. The structure-activity relationships, inferred from a broad range of phenylpiperazine analogs, indicate that strategic modifications to the phenyl and piperazine rings can be employed to fine-tune potency and selectivity for DAT, SERT, and NET. The experimental protocols and workflows provided in this guide offer a robust framework for the in vitro characterization of new chemical entities based on this scaffold. Further investigation into the synthesis and pharmacological evaluation of a focused library of this compound derivatives is warranted to fully elucidate the SAR of this intriguing chemical class and to identify lead candidates for further development.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding of the amphetamine-like 1-phenyl-piperazine to monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]

Predicted Biological Profile of 1-(1-Phenylcyclopropyl)piperazine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a predictive analysis of the biological targets of the novel compound 1-(1-Phenylcyclopropyl)piperazine. Due to the absence of direct experimental data for this specific molecule, this whitepaper leverages structure-activity relationship (SAR) studies of analogous compounds, namely phencyclidine (PCP) and phenylpiperazine derivatives, to forecast its likely pharmacological profile. The primary predicted targets are aminergic G-protein coupled receptors, with a potential for significant interaction with serotonin and dopamine receptor subtypes. This analysis serves as a foundational guide for future in-vitro and in-vivo evaluation of this compound.

Introduction

This compound is a synthetic molecule combining the structural features of a phenylcyclopropyl group and a piperazine moiety. While the piperazine ring is a common scaffold in a multitude of centrally active drugs, the specific combination with a phenylcyclopropyl group is less characterized. This document aims to predict the biological targets of this compound by examining the known pharmacology of its constituent chemical motifs.

Predicted Biological Targets and Rationale

Based on structure-activity relationship (SAR) data from analogous compounds, this compound is predicted to have a higher affinity for aminergic G-protein coupled receptors than for the NMDA receptor ion channel.

Analysis of the Phenylcyclopropyl Moiety in the Context of Phencyclidine (PCP) Analogs

Phencyclidine (PCP), or 1-(1-phenylcyclohexyl)piperidine, is a well-known non-competitive antagonist of the NMDA receptor. However, modifications to the cyclohexyl ring have been shown to dramatically alter its affinity and activity. Studies on cycloalkyl analogs of PCP have demonstrated that reducing the ring size from a cyclohexyl to a cyclopropyl group significantly diminishes or abolishes PCP-like activity, including binding to the NMDA receptor.[1][2][3][4] Therefore, it is predicted that this compound will have low affinity for the NMDA receptor.

Analysis of the Phenylpiperazine Moiety

The 1-phenylpiperazine scaffold is a key component of numerous drugs targeting the central nervous system. These compounds frequently exhibit high affinity for serotonin (5-HT) and dopamine (D) receptors. Specifically, derivatives of phenylpiperazine have been shown to bind with high affinity to 5-HT1A, 5-HT2A, and dopamine D2 and D3 receptors.[5][6][7][8] The nature and position of substituents on the phenyl ring and the other nitrogen of the piperazine ring modulate the affinity and selectivity for these receptors.

Predicted Binding Affinities (Based on Analogous Compounds)

The following table summarizes the predicted binding affinities of this compound for key central nervous system targets. These values are extrapolated from published data on structurally related phenylpiperazine derivatives and should be confirmed by direct experimental testing.

| Predicted Target | Predicted Affinity (Ki) | Rationale |

| Serotonin Receptor 5-HT1A | Low to mid-nanomolar | The 1-phenylpiperazine moiety is a common feature in high-affinity 5-HT1A receptor ligands.[5][7] |

| Serotonin Receptor 5-HT2A | Mid to high nanomolar | Many phenylpiperazine derivatives exhibit affinity for the 5-HT2A receptor.[5][6] |

| Dopamine Receptor D2 | Mid to high nanomolar | Phenylpiperazine derivatives frequently show affinity for D2 receptors.[5][8] |

| Dopamine Receptor D3 | Low to mid-nanomolar | High affinity for D3 receptors has been observed for several phenylpiperazine analogs.[8] |

| NMDA Receptor | Micromolar to inactive | Modification of the cyclohexyl ring of PCP to a smaller cycloalkyl ring drastically reduces affinity.[1][2][3][4] |

Predicted Signaling Pathways

Based on the predicted primary targets, the following signaling pathways are likely to be modulated by this compound.

Serotonin 5-HT1A Receptor Signaling

Activation of the 5-HT1A receptor, a Gi/o-coupled receptor, typically leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels.[9][10][11] This can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, resulting in neuronal hyperpolarization.[11]

NMDA Receptor Signaling (Predicted as a Low-Affinity Target)

The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist (glycine or D-serine) and relief of a magnesium block by membrane depolarization, allows for the influx of calcium ions.[12][13] This calcium influx can trigger a cascade of downstream signaling events, including the activation of calcium/calmodulin-dependent protein kinase II (CaMKII), which is crucial for synaptic plasticity.[14]

References

- 1. Structure-activity relationships of the cycloalkyl ring of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of the cycloalkyl ring of phencyclidine. | Semantic Scholar [semanticscholar.org]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. Effects of cycloalkyl ring analogs of phencyclidine on behavior in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]

- 8. Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. NMDA receptor - Wikipedia [en.wikipedia.org]

- 13. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. news-medical.net [news-medical.net]

An In-Depth Technical Guide to the Solubility and Stability of 1-(1-Phenylcyclopropyl)piperazine

Disclaimer: This document provides a technical framework for assessing the solubility and stability of the small molecule 1-(1-Phenylcyclopropyl)piperazine. As this compound is not a widely studied public entity, specific experimental data is limited. The protocols and data tables presented are based on established pharmaceutical industry standards and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

A thorough characterization of a compound's physicochemical properties is fundamental to successful drug discovery and development. Among the most critical parameters are solubility and stability, which directly influence bioavailability, formulation, storage conditions, and ultimately, therapeutic efficacy and safety. This compound (MF: C13H18N2, MW: 202.30 g/mol ) is a small molecule whose development potential hinges on a clear understanding of these attributes.[1][2]

This guide details the standard methodologies for determining the aqueous and organic solubility of this compound, along with protocols for assessing its stability under various stress conditions as mandated by regulatory bodies like the International Council for Harmonisation (ICH). The objective is to provide a robust framework for generating the critical data needed to advance a compound through the development pipeline.

Physicochemical and Solubility Profile

Understanding the solubility of this compound is crucial for predicting its absorption and for developing suitable formulations. Solubility should be assessed in aqueous media across a physiologically relevant pH range and in various organic solvents used during synthesis and formulation.

Predicted Physicochemical Properties

While extensive experimental data is not publicly available, some basic properties can be computed or are predicted.

| Property | Value | Source |

| Molecular Formula | C13H18N2 | [1][2] |

| Molecular Weight | 202.30 g/mol | [1][2] |

| CAS Number | 1245647-91-9 | [1][2] |

| Predicted pKa | 9.23 ± 0.10 | [2] |

| Predicted Solubility | Slightly soluble (22 g/L at 25°C) | [2] |

Note: Predicted values require experimental verification.

Aqueous Solubility Data (Template)

Thermodynamic or equilibrium solubility is the gold standard and is best determined using the shake-flask method.[3] Data should be collected at different pH values to understand how solubility changes within the gastrointestinal tract.

| Buffer pH | Temperature (°C) | Mean Solubility (µg/mL) | Mean Solubility (µM) | Standard Deviation |

| 1.2 (Simulated Gastric Fluid) | 25 | |||

| 1.2 (Simulated Gastric Fluid) | 37 | |||

| 4.5 (Acetate Buffer) | 25 | |||

| 4.5 (Acetate Buffer) | 37 | |||

| 6.8 (Simulated Intestinal Fluid) | 25 | |||

| 6.8 (Simulated Intestinal Fluid) | 37 | |||

| 7.4 (Phosphate Buffer) | 25 | |||

| 7.4 (Phosphate Buffer) | 37 |

Organic Solvent Solubility Data (Template)

Solubility in common organic solvents is vital for process chemistry and the preparation of stock solutions for screening assays.

| Solvent | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |

| Dimethyl Sulfoxide (DMSO) | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Acetonitrile | 25 | ||

| Dichloromethane | 25 |

Experimental Protocols for Solubility Determination

Thermodynamic Solubility: Shake-Flask Method

This method determines the equilibrium solubility of a compound and is considered the benchmark for solubility measurement.[3]

Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent system at equilibrium.

Materials & Equipment:

-

This compound (solid)

-

Aqueous buffers (pH 1.2, 4.5, 6.8, 7.4), organic solvents

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker

-

Centrifuge or filtration unit (0.22 µm PVDF filters)

-

Validated HPLC-UV or LC-MS/MS analytical method

-

Analytical balance, volumetric flasks

Protocol:

-

Preparation: Add an excess amount of solid this compound to vials containing the selected aqueous buffers or organic solvents. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C or 37°C). Agitate the samples for a period sufficient to reach equilibrium (typically 24 to 72 hours).[3]

-

Phase Separation: After equilibration, allow the suspensions to settle. Separate the undissolved solid from the saturated solution by centrifuging at high speed or filtering through a 0.22 µm filter.[3] This step is critical to avoid artificially high concentration readings.

-

Quantification: Aspirate a precise aliquot of the clear supernatant or filtrate. Dilute as necessary with the appropriate mobile phase and determine the concentration of the dissolved compound using a validated HPLC method.[3]

-

Data Analysis: Calculate the solubility in µg/mL or mg/mL. Perform each experiment in triplicate to ensure reproducibility.

Kinetic Solubility Assay

This high-throughput method is often used in early discovery to quickly assess solubility from a DMSO stock solution, measuring the point at which the compound precipitates when added to an aqueous buffer.[4]

Objective: To rapidly determine the solubility of this compound under non-equilibrium conditions.

Materials & Equipment:

-

Concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM)

-

Aqueous buffers

-

96-well microtiter plates

-

Automated liquid handler

-

Plate reader capable of nephelometry or UV-Vis spectroscopy

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO.

-

Plate Preparation: Add the aqueous buffer to the wells of a microtiter plate.

-

Compound Addition: Use a liquid handler to add small, increasing volumes of the DMSO stock solution to the buffer-filled wells. This creates a concentration gradient.

-

Precipitation Measurement: Allow the plate to incubate for a short period (e.g., 1-2 hours). Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility limit.

-

Data Analysis: Plot turbidity against compound concentration and determine the solubility threshold.

Caption: Workflow for selecting and performing solubility assays.

Stability Profile

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5] Forced degradation (stress testing) is a critical component, used to identify likely degradation products and establish the intrinsic stability of the molecule.[6][7]

Forced Degradation Study Data (Template)

The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6] Conditions may need to be adjusted to achieve this target.

| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Assay Remaining | % Total Degradants | Major Degradant Peaks (RT) |

| Acid Hydrolysis | 0.1 M HCl | 2, 8, 24, 48 | 60 | |||

| Base Hydrolysis | 0.1 M NaOH | 2, 8, 24, 48 | 60 | |||

| Oxidation | 3% H₂O₂ | 2, 8, 24, 48 | RT | |||

| Thermal | Dry Heat | 24, 48, 168 | 80 | |||

| Photostability | ICH Q1B Option 2 | N/A | RT |

Long-Term Stability Study Data (Template)

Long-term stability studies confirm the shelf-life under recommended storage conditions.[8][9]

| Storage Condition | Time Point (Months) | Appearance | Assay (%) | Total Degradants (%) |

| 25°C / 60% RH | 0 | Conforms | ||

| 3 | ||||

| 6 | ||||

| 9 | ||||

| 12 | ||||

| 24 | ||||

| 40°C / 75% RH | 0 | Conforms | ||

| (Accelerated) | 1 | |||

| 3 | ||||

| 6 |

Experimental Protocols for Stability Assessment

Forced Degradation (Stress Testing) Protocol

This study exposes the drug substance to conditions more severe than accelerated testing to identify potential degradation pathways and validate the stability-indicating power of analytical methods.[5][7]

Objective: To identify potential degradation products and pathways for this compound.

Materials & Equipment:

-

This compound solution (e.g., 1 mg/mL)

-

HCl and NaOH solutions (e.g., 0.1 M to 1.0 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled ovens/baths

-

Calibrated photostability chamber (ICH Q1B compliant)

-

Validated stability-indicating HPLC method (e.g., with a photodiode array detector)

Protocol:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Hydrolytic Degradation:

-

Acid: Mix the stock solution with an equal volume of HCl. Heat at 50-60°C.[6]

-

Base: Mix the stock solution with an equal volume of NaOH. Keep at room temperature or heat gently.

-

At specified time points, withdraw samples, neutralize them (e.g., with an equal amount of base/acid), and analyze by HPLC.

-

-

Oxidative Degradation: Mix the stock solution with an H₂O₂ solution. Store at room temperature, protected from light. Analyze at specified time points.

-

Thermal Degradation: Store the solid compound and the solution in an oven at an elevated temperature (e.g., 80°C). Analyze at specified time points.

-

Photolytic Degradation: Expose the solid compound and solution to a light source as specified by ICH Q1B guidelines (a combination of UV and visible light).[6] Analyze alongside a dark control sample.

-

Analysis: For all conditions, use a stability-indicating HPLC method to separate the parent compound from any degradants. Quantify the parent peak and any new impurity peaks. Mass spectrometry can be used to help identify the structure of significant degradation products.

Caption: Standard workflow for a forced degradation study.

Conclusion